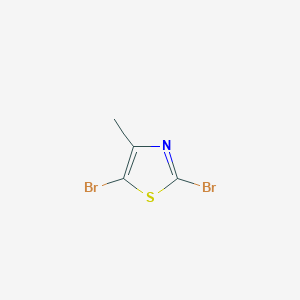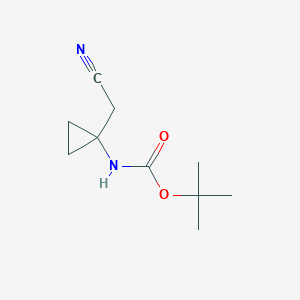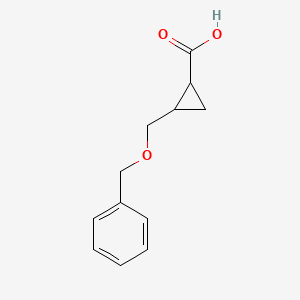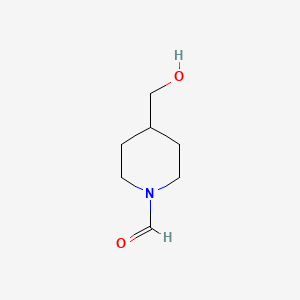
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a piperidyl ring, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidyl intermediate, which is then reacted with an azetidine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
Comparison: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.
Propiedades
IUPAC Name |
tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCIZISJGQOEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)



![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)




![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
